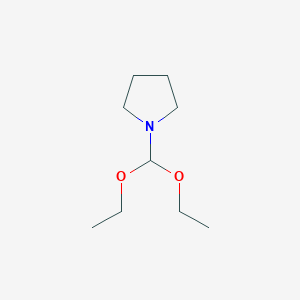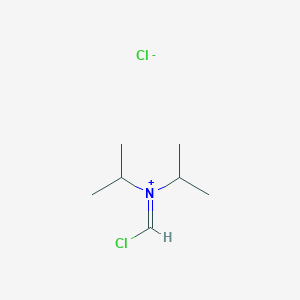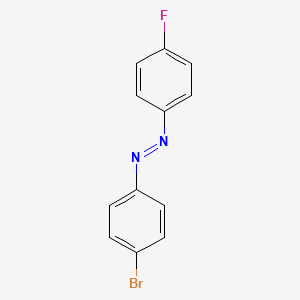
7-Amino-2-chloro-3H-phenoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-2-chloro-3H-phenoxazin-3-one: is a chemical compound with the molecular formula C12H7ClN2O2 . It belongs to the phenoxazine family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of an amino group at the 7th position and a chlorine atom at the 2nd position on the phenoxazine ring. Phenoxazines have been widely studied for their applications in various fields, including medicine, material science, and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-chloro-3H-phenoxazin-3-one typically involves the oxidative cyclocondensation of o-aminophenols. The process can be catalyzed by various oxidants such as air/laccase, hydrogen peroxide/horseradish peroxidase, hydrogen peroxide/ebselen, and tert-butyl hydroperoxide/diphenyl diselenide . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of environmentally friendly oxidants like hydrogen peroxide activated by cyclodextrin ketone or dioxygen in the presence of catalysts such as cobalt or copper . These methods are preferred due to their cost-effectiveness and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 7-Amino-2-chloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phenoxazinone derivatives.
Reduction: Reduction reactions can modify the functional groups on the phenoxazine ring.
Substitution: The chlorine atom at the 2nd position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidants include hydrogen peroxide, tert-butyl hydroperoxide, and air/laccase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various phenoxazinone derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: 7-Amino-2-chloro-3H-phenoxazin-3-one is used as a precursor in the synthesis of various phenoxazine derivatives, which are important in organic synthesis and material science .
Biology: The compound and its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to inhibit the growth of various pathogens and cancer cells .
Medicine: Phenoxazine derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as cancer, Alzheimer’s, and diabetes .
Industry: In the industrial sector, phenoxazines are used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). They are also utilized in the development of photoredox catalysts and dye-sensitized solar cells .
Mecanismo De Acción
The mechanism of action of 7-Amino-2-chloro-3H-phenoxazin-3-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, it can inhibit enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects in diseases like Alzheimer’s and diabetes .
Comparación Con Compuestos Similares
- 2-Amino-3H-phenoxazin-3-one
- 2-Amino-7-chloro-3H-phenoxazin-3-one
- 7-Amino-3-imino-3H-phenothiazine
Comparison: 7-Amino-2-chloro-3H-phenoxazin-3-one is unique due to the presence of both an amino group and a chlorine atom on the phenoxazine ring. This structural feature imparts distinct chemical and biological properties compared to other phenoxazine derivatives. For instance, the chlorine atom can enhance the compound’s reactivity in substitution reactions, while the amino group contributes to its biological activity .
Propiedades
Número CAS |
53669-94-6 |
|---|---|
Fórmula molecular |
C12H7ClN2O2 |
Peso molecular |
246.65 g/mol |
Nombre IUPAC |
7-amino-2-chlorophenoxazin-3-one |
InChI |
InChI=1S/C12H7ClN2O2/c13-7-4-9-12(5-10(7)16)17-11-3-6(14)1-2-8(11)15-9/h1-5H,14H2 |
Clave InChI |
DQZOTMRIQIFSCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)OC3=CC(=O)C(=CC3=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


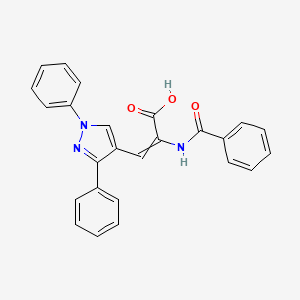
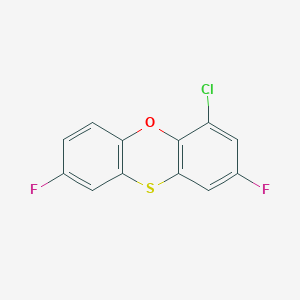
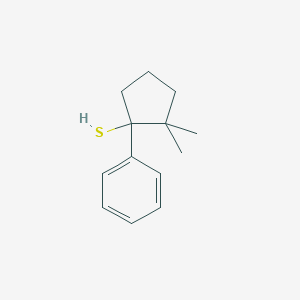
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
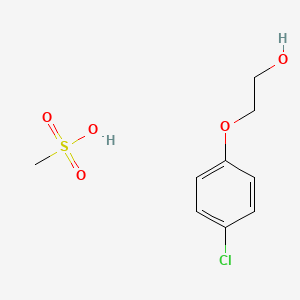
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)

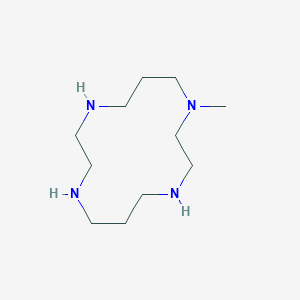

![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)
